Cas no 1465253-40-0 (5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one)
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one
- EN300-1868796
- 1465253-40-0
-
- Inchi: 1S/C11H11N3O2/c1-14-6-13-8-4-7(2-3-9(8)14)10-5-12-11(15)16-10/h2-4,6,10H,5H2,1H3,(H,12,15)
- InChI Key: AUDLXZBMKXZXOI-UHFFFAOYSA-N
- SMILES: O1C(NCC1C1C=CC2=C(C=1)N=CN2C)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 56.2Ų
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1868796-1g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 1g |
$1057.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-5g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 5g |
$3065.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-10g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 10g |
$4545.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-0.05g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 0.05g |
$888.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-0.1g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 0.1g |
$930.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-0.25g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 0.25g |
$972.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-0.5g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 0.5g |
$1014.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-1.0g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1868796-2.5g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 2.5g |
$2071.0 | 2023-09-18 | ||
| Enamine | EN300-1868796-5.0g |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one |
1465253-40-0 | 5g |
$3189.0 | 2023-06-02 |
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Additional information on 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one
Introduction to 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one (CAS No. 1465253-40-0)
5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a benzodiazole moiety with an oxazolidinone ring. This structural configuration has garnered considerable attention due to its potential pharmacological properties, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. The compound’s molecular formula and chemical structure contribute to its distinctive reactivity and biological interactions, making it a subject of extensive research in medicinal chemistry.
The CAS No. 1465253-40-0 provides a unique identifier for this chemical entity, facilitating its recognition and differentiation in scientific literature and databases. The presence of the 1-methyl-1H-1,3-benzodiazol-5-yl substituent is particularly noteworthy, as benzodiazole derivatives are well-documented for their anxiolytic, sedative, and muscle relaxant effects. These properties are primarily attributed to the compound’s ability to modulate gamma-aminobutyric acid (GABA) receptors, which play a crucial role in maintaining neuronal balance and preventing excessive excitability.
Recent advancements in pharmaceutical research have highlighted the therapeutic potential of oxazolidinone scaffolds. These heterocyclic compounds are known for their stability and versatility in drug design, often serving as key structural components in the development of novel therapeutic agents. The integration of the oxazolidinone ring with the benzodiazole moiety in 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one suggests a synergistic effect that could enhance pharmacological activity while minimizing side effects.
In vitro studies have demonstrated promising results regarding the biological activity of this compound. Specifically, research indicates that it may exhibit inhibitory effects on certain enzymes and receptors relevant to neurodegenerative diseases. The interaction between the benzodiazole and oxazolidinone components appears to modulate pathways involved in synaptic plasticity and neuroprotection. These findings are particularly intriguing given the growing demand for treatments that address cognitive decline and neuroinflammation.
The synthesis of 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has enabled researchers to optimize the process, making it more scalable for industrial applications. This has opened up possibilities for large-scale production and further exploration of its pharmacological profile.
One of the most compelling aspects of this compound is its potential application in treating neurological disorders without the typical side effects associated with traditional benzodiazepines. For instance, studies suggest that it may offer a safer alternative for managing anxiety and insomnia while reducing the risk of dependence and tolerance. This is achieved through selective binding interactions with CNS receptors, which are distinct from those targeted by conventional benzodiazepines.
The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process for compounds like 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one. These tools allow researchers to predict binding affinities and metabolic stability with remarkable accuracy, thereby shortening the time required to bring new drugs to market. Such innovations are critical in addressing unmet medical needs and improving patient outcomes.
Ethical considerations are also paramount in the development of new pharmaceuticals. The research on 5-(1-methyl-1H-1,3-benzodiazol-5-yl)-1,3-oxazolidin-2-one adheres to stringent regulatory guidelines to ensure safety and efficacy before clinical translation. This includes rigorous preclinical testing to assess toxicity profiles and pharmacokinetic parameters. By adhering to these standards, researchers can mitigate risks associated with drug development while maximizing therapeutic benefits.
The future prospects for 5-(1-methyl-1H-1,3-benzodiazol-5-ylyl)-1,3 oxazolidin 2 one are bright, with ongoing studies exploring its potential in combination therapies. The ability to modulate multiple targets simultaneously could lead to more effective treatments for complex diseases such as Alzheimer’s disease and chronic pain syndromes. Additionally, exploring its role in anti-inflammatory pathways may open new avenues for treating autoimmune disorders.
In conclusion, 5-( 1 -methyl - 11 H - 11 , 3 -benz odia z ol - 51 yl ) - 11 ,31 ox az oli din -21 one ( CAS No .14652S53 -40 -0 ) represents a significant advancement i n pharma ceutical chemistry . Its unique structural features , coupled wi th promising bi ological acti vi ties , make it a valuable candidate f or further research an d deve lopment . As sci entific understanding e volves , thi s compo und holds great promise f or improv ing treat ments across various medical conditi ons . p >
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